![molecular formula C13H18N2 B1395463 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine CAS No. 951393-79-6](/img/structure/B1395463.png)
2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine
Overview
Description
“2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine” is a chemical compound with the molecular formula C13H18N2 . It is a derivative of 2-azabicyclo[2.2.1]heptane .
Synthesis Analysis
The synthesis of 2-azabicyclo[2.2.1]heptanes, including derivatives like “2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine”, has been achieved through various methods. One such method involves a chiral phosphoric acid-catalyzed ring-opening of meso-epoxides . Another method involves a four-step synthetic sequence, starting from readily available cyclohex-3-enecarboxylic acid .Molecular Structure Analysis
The molecular structure of “2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine” is characterized by a bicyclic structure with a nitrogen atom incorporated into the ring system . The compound has a molecular weight of 202.30 g/mol .Chemical Reactions Analysis
The chemical reactions involving “2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine” and its derivatives are quite diverse. For instance, neighboring group participation by the 2-nitrogen in anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane allows ready nucleophilic substitution at the 7-position by C, N, O, and halogen nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine” include a molecular weight of 202.30 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 .Scientific Research Applications
Comprehensive Analysis of “2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine” Applications
Synthesis of Epibatidine Analogues: The compound 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine is a key precursor in the synthesis of various analogues of Epibatidine , an alkaloid known for its potent analgesic properties . Researchers have utilized this compound to create anti-7-functionalised derivatives through a series of reactions, including the Aza Diels-Alder reaction and bromination, to construct a rigid protected amine skeleton . These analogues aim to reduce the toxicity of Epibatidine while maintaining its therapeutic potential.
Development of Non-Enzymatic Electrochemical Sensors: A derivative of 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine, specifically 7-azabicyclo[2.2.1]heptan-7-ol (ABHOL), has been characterized for its application in non-enzymatic electrochemical sensors . These sensors, which can be used for glucose sensing, offer a promising alternative to enzymatic sensors, providing stability and reproducibility without the drawbacks associated with enzyme-based systems .
Palladium-Catalyzed Synthesis of Oxygenated Compounds: The compound serves as a substrate in palladium-catalyzed 1,2-aminoacyloxylation reactions to produce oxygenated 2-azabicyclo[2.2.1]heptanes . This process is efficient with a broad range of substrates and allows for further functionalization to create a library of bridged aza-bicyclic structures .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors in the body .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other structurally related compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine . .
properties
IUPAC Name |
2-benzyl-2-azabicyclo[2.2.1]heptan-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c14-13-11-6-7-12(13)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVKNSFGRHNZJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1CN2CC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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